2'-Deoxycytidine 3',5'-diphosphate 2'-Deoxycytidine 3',5'-diphosphate
Brand Name: Vulcanchem
CAS No.: 4682-43-3
VCID: VC17035426
InChI: InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1
SMILES:
Molecular Formula: C9H15N3O10P2
Molecular Weight: 387.18 g/mol

2'-Deoxycytidine 3',5'-diphosphate

CAS No.: 4682-43-3

Cat. No.: VC17035426

Molecular Formula: C9H15N3O10P2

Molecular Weight: 387.18 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxycytidine 3',5'-diphosphate - 4682-43-3

Specification

CAS No. 4682-43-3
Molecular Formula C9H15N3O10P2
Molecular Weight 387.18 g/mol
IUPAC Name [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1
Standard InChI Key PIILJQRMNSOCFD-SHYZEUOFSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

dCDP consists of a 2'-deoxycytidine moiety linked to two phosphate groups at the 3' and 5' positions of the ribose sugar. The absence of a hydroxyl group at the 2' position distinguishes it from cytidine diphosphate (CDP), conferring structural compatibility with DNA polymers . The IUPAC name, [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate, reflects its stereochemical configuration, which is critical for substrate specificity in enzymatic reactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H15N3O10P2C_9H_{15}N_3O_{10}P_2
Molecular Weight387.18 g/mol
CAS Number4682-43-3
IUPAC Name[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
SMILESC1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O
InChIKeyPIILJQRMNSOCFD-SHYZEUOFSA-N

The compound’s polar surface area (210 Ų) and logP (-2.59) indicate high hydrophilicity, consistent with its role in aqueous biochemical environments .

Synthesis and Biosynthetic Pathways

Enzymatic Production

dCDP is biosynthesized via the reduction of cytidine diphosphate (CDP) by ribonucleotide reductase (RNR), an enzyme critical for maintaining deoxyribonucleotide pools . This reaction involves the replacement of the 2'-hydroxyl group of CDP with a hydrogen atom, facilitated by thioredoxin or glutaredoxin redox systems :

CDP+ReductantRNRdCDP+Oxidized Reductant\text{CDP} + \text{Reductant} \xrightarrow{\text{RNR}} \text{dCDP} + \text{Oxidized Reductant}

Chemical Synthesis

Laboratory synthesis of dCDP typically involves phosphorylation of 2'-deoxycytidine using protected phosphate groups. A common strategy employs phosphoramidite chemistry to sequentially add phosphate moieties at the 3' and 5' positions . Purification via ion-exchange chromatography ensures high purity, essential for biochemical assays .

Biological Roles and Metabolic Integration

DNA Biosynthesis

dCDP is a direct precursor to dCTP (2'-deoxycytidine triphosphate), catalyzed by nucleoside diphosphate kinases (NDPKs) . dCTP incorporation into DNA is governed by DNA polymerases, which utilize the 5'-phosphate group for phosphodiester bond formation .

Regulatory Mechanisms

Cellular dCDP levels are tightly regulated to prevent mutagenesis. Excess dCDP is converted to dCMP (deoxycytidine monophosphate) by cytosolic phosphatases or degraded via salvage pathways . Dysregulation of dCDP metabolism is linked to genomic instability and diseases such as cancer .

Table 2: Enzymatic Reactions Involving dCDP

EnzymeReactionBiological Role
Ribonucleotide ReductaseCDP → dCDPDe novo DNA synthesis
Nucleoside Diphosphate KinasedCDP + ATP → dCTP + ADPNucleotide triphosphate production
dCTP PyrophosphatasedCDP → dCMP + Pi_iNucleotide pool regulation

Research Applications and Industrial Relevance

Biochemical Assays

dCDP is utilized in kinetic studies of RNR and DNA polymerases to elucidate nucleotide selectivity and catalytic mechanisms . Its fluorescent analogs enable real-time monitoring of enzymatic activity in vitro .

Therapeutic Development

As a component of antisense oligonucleotides, dCDP derivatives are explored for gene silencing therapies. Modifications at the phosphate groups enhance stability against nucleases, improving pharmacokinetic profiles .

Challenges and Future Directions

Analytical Limitations

Quantifying dCDP in biological matrices remains challenging due to low abundance and rapid metabolism. Advances in LC-MS/MS and capillary electrophoresis are improving detection limits .

Synthetic Biology

Engineered enzymes with enhanced affinity for dCDP could optimize nucleotide synthesis for industrial-scale DNA production, benefiting biotechnology and synthetic biology .

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